molecular formula C5H7N5O2 B1605567 n2-Methyl-5-nitropyrimidine-2,4-diamine CAS No. 5096-83-3

n2-Methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B1605567
CAS No.: 5096-83-3
M. Wt: 169.14 g/mol
InChI Key: BEXUNUZAIDKXCR-UHFFFAOYSA-N
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Description

N2-Methyl-5-nitropyrimidine-2,4-diamine: is a chemical compound with the molecular formula C5H7N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitro group at the 5-position and a methyl group at the N2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of pyrimidine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 5-position. The methylation at the N2-position can be achieved through the reaction with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N2-Methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group at the N2-position can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, basic conditions.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products:

    Reduction: N2-Methyl-5-aminopyrimidine-2,4-diamine.

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: N2-Carboxy-5-nitropyrimidine-2,4-diamine.

Scientific Research Applications

N2-Methyl-5-nitropyrimidine-2,4-diamine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research into its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-Methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets within cells. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.

Comparison with Similar Compounds

    N2-Methyl-5-aminopyrimidine-2,4-diamine: Similar structure but with an amino group instead of a nitro group.

    N2-Methyl-5-chloropyrimidine-2,4-diamine: Contains a chlorine atom instead of a nitro group.

    N2-Methyl-5-bromopyrimidine-2,4-diamine: Contains a bromine atom instead of a nitro group.

Uniqueness: N2-Methyl-5-nitropyrimidine-2,4-diamine is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical reactivity and biological activity. The nitro group allows for various redox reactions, while the methyl group influences the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

2-N-methyl-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXUNUZAIDKXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965228
Record name N~2~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-83-3
Record name NSC81183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-nitropyrimidin-4-amine (1.0 g, 5.8 mmol) and methylamine (2.0 M solution in THF, 14 mL, 28 mmol) was allowed to stir in a sealed vessel for 1 h. The mixture was then heated to 60 deg. C. for 30 min. The reaction was cooled to ambient temperature, and an additional amount of methylamine (2.0 M solution in THF, 8 mL, 16 mmol) was added and the reaction was sealed and heated to 60 deg. C. for 30 min. The reaction was cooled, diluted with water, and the precipitate was collected by filtration. The solid was rinsed with small portions of water followed by diethyl ether. The material was dried in under reduced pressure to give N2-methyl-5-nitropyrimidine-2,4-diamine 48 as a light yellow solid. MS (ES'): 170 (M+H)+; Calc. for C5H7N5O2=169.14.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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